molecular formula C19H29N3O3S B217287 Thaumatin CAS No. 53850-34-3

Thaumatin

Cat. No. B217287
CAS RN: 53850-34-3
M. Wt: 379.5 g/mol
InChI Key: IVPOQXWRUMMORK-UHFFFAOYSA-N
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Description

Thaumatin is a sweet-tasting protein isolated from the fruits of Thaumatococcus daniellii Benth, a plant native to tropical West Africa . It consists of a single-chain of 207 amino acid residues and elicits a sweet taste at only a concentration of 50 nM, a value 100,000 times larger than that of sucrose on a molar basis . Nowadays, thaumatin has widely been used not only as a natural sweetener but also as a substance for flavor enhancers as well as masking unpleasant taste in the food and pharmaceutical industries .


Synthesis Analysis

Thaumatin is a protein and nontoxic, and it has been used as a sweetener and for flavor enhancement and synergistic properties in food products . Because of the difficulty and limitation of obtaining the natural source of thaumatin, numerous attempts to produce thaumatin in different microorganisms and in transgenic plants have been performed . The production of an active sweet form is still difficult since thaumatin contains eight disulfide bonds in a molecule .


Molecular Structure Analysis

Thaumatin consists of a single-chain of 207 amino acid residues . The intensely sweet taste of thaumatin has potential as a low-calorie sweetener as well as substitute for sucrose for industrial applications . This chapter describes recent progress as well as historical backgrounds on thaumatin: features of the protein, the recombinant production, the sweetness-determinants, the docking simulation with sweet taste receptors, and the atomic resolution structure with its applications .


Chemical Reactions Analysis

The sweetness-determinants of thaumatin were surveyed by monoclonal . The structure-sweetness relationships in sweet-tasting proteins would help our understanding of the mechanism of how thaumatin interacts with sweet receptors .


Physical And Chemical Properties Analysis

Thaumatin is highly water soluble, stable to heating, and stable under acidic conditions . The intensely sweet taste of thaumatin has potential as a low-calorie sweetener as well as substitute for sucrose for industrial applications .

Scientific Research Applications

Defense Against Biotic and Abiotic Stresses

Thaumatin-like proteins (TLPs) are part of a complex and evolutionarily conserved protein family that participates in host defense against various stresses in plants, fungi, and animals . They are involved in resistance to a variety of fungal diseases in many crop plants, particularly legumes . They also play a role in the plant’s response to abiotic stresses .

Protein Crystallography

Due to its rapid crystallization, Thaumatin is used as a test case to study how protein crystals form and grow . It is also used to improve protein crystallography, which is the process of using x-ray diffraction from protein crystals to determine the three-dimensional structure of the protein .

Sweetener in Food Industry

Thaumatin is one of the most studied and promising alternatives for sugars and artificial sweeteners . It is not associated with adverse health effects such as dizziness, headaches, gastrointestinal issues, and mood changes that are often linked with artificial sweeteners .

Biotechnological Applications

Thaumatin has potential biotechnological applications due to its properties . For instance, two TLPs—sweet potato LbACP (Ipomea batatas anti-cancer peptide) and European plum (Prunus domestica L.) PdPR5-1—were recently discovered to be Host Defense Peptides (HDPs), and they may provide valuable tools for developing phytosanitary products .

Phytohormone Response

TLPs also play roles in phytohormone response . This involves the plant’s hormonal system and its response to various environmental stimuli .

Root Nodule Formation and Symbiosis

TLPs are involved in root nodule formation and symbiosis . This is a crucial process in legumes, where the plant forms a symbiotic relationship with nitrogen-fixing bacteria .

Mechanism of Action

Target of Action

Thaumatin is a sweet-tasting protein isolated from the fruits of Thaumatococcus daniellii Benth, a plant native to tropical West Africa . Thaumatin-like proteins (TLPs) are the products of a large, highly complex gene family involved in host defense and a wide range of developmental processes in fungi, plants, and animals . They play a crucial role in the adaptation of organisms to environmental stresses .

Mode of Action

Thaumatin-like protein from banana (designated BanTLP) has been shown to exhibit antifungal activity against Penicillium expansum, one of the main postharvest pathogens in fruits . Propidium iodide (PI) influx and potassium release confirmed that BanTLP induced membrane disruption of the test pathogen, increasing the membrane permeability and disintegration of the cell .

Biochemical Pathways

Thaumatin is known to be involved in host resistance to pathogens and other physiological processes . The gene family of thaumatin-like proteins (TLPs) plays a crucial role in the adaptation of organisms to environmental stresses . In recent years, fungal secreted proteins (SP) with inducing disease resistance activity in plants have emerged as important elicitors in the control of fungal diseases .

Pharmacokinetics

It is known that thaumatin consists of a single-chain of 207 amino acid residues and elicits sweet taste at only a concentration of 50 nm, a value 100,000 times larger than that of sucrose on a molar basis .

Result of Action

The result of thaumatin’s action is primarily seen in its antifungal properties. It effectively inhibits in vitro spore germination of Penicillium expansum. This leads to cell death, as evidenced by the assays of thiobarbituric acid-reactive species (TBARS) content, the production of reactive oxygen species (ROS), and 1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescence integrity .

Action Environment

Thaumatin exhibits antifungal activity in a wide pH range (4.0–10.0) at 20–50 °C . The characteristics of TLPs provide them with broad prospects for plant breeding and other uses . Understanding the mechanism and metabolic pathway of thaumatin production can help in improving the yield and productivity .

Future Directions

Thaumatin is emerging as a promising sugar replacer in the market today, especially in the food and beverage sector . Rising demand for its production necessitates the large-scale extraction of this protein from its natural plant source, which can be limited in terms of raw material availability and production costs . Using a recombinant production technique via a yeast platform, specifically, Pichia pastoris, is more promising to achieve the product economically while maintaining batch-to-batch consistency .

properties

IUPAC Name

N-[4-(4-cycloheptylpiperazin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-16(23)20-17-8-10-19(11-9-17)26(24,25)22-14-12-21(13-15-22)18-6-4-2-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPOQXWRUMMORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, cream-coloured powder. Approximately 2 000 to 3 000 times as sweet as sucrose
Record name THAUMATIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Very soluble in water, insoluble in acetone
Record name THAUMATIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

No response was elicited in the chora tympani proper nerve of the dog, hamster, pig, and rabbit.
Record name THAUMATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3927
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Thaumatin

CAS RN

53850-34-3
Record name Proteins, thaumatins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THAUMATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3927
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thaumatin b, recombinant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032529
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Thaumatin interacts with the human sweet taste receptor, specifically the heterodimer formed by the taste receptor type 1 member 2 (T1R2) and taste receptor type 1 member 3 (T1R3). [] This interaction triggers a signaling cascade that ultimately leads to the perception of sweetness.

A: Yes, research suggests that thaumatin interacts with a different site on the T1R2-T1R3 receptor than sugars. [] Evidence suggests that thaumatin might induce the release of vesicles containing fragments of taste microvilli bearing the stimulus-binding site complex. [] Additionally, thaumatin stimulation appears to suppress the neural response to sucrose, but the reverse is not true. []

A: Yes, several studies have identified key lysine and arginine residues on the surface of thaumatin that are critical for its interaction with the sweet taste receptor. [, , ] These positively charged residues are thought to interact with negatively charged regions on the receptor, contributing to the high potency of thaumatin as a sweetener.

A: Thaumatin exists in several isoforms, with thaumatin I and II being the most abundant. These isoforms have a molecular weight of approximately 22 kDa. [, ]

A: Thaumatin possesses eight disulfide bonds, which contribute to its remarkable stability under various conditions. [, , ]

A: Circular dichroism spectroscopy studies indicate that thaumatin's secondary structure consists primarily of beta-sheets, with a limited amount of alpha-helical content. [, ]

A: Thaumatin demonstrates good solubility and stability over a wide pH range, from 2 to 10. [] This broad pH tolerance makes thaumatin suitable for use in various food and beverage applications.

A: Thaumatin is a high-intensity sweetener and flavor enhancer with potential applications in the food and pharmaceutical industries. [, , ] Its ability to enhance flavors and sweetness makes it a promising alternative to sugar and artificial sweeteners.

A: While thaumatin itself has not been definitively characterized as a food allergen, several members of the thaumatin-like protein (TLP) family have been identified as allergens. [, ] Computational analyses have identified potential allergenic epitopes in thaumatin-II, suggesting the need for further research on its allergenic potential. [, ]

A: Yes, researchers have successfully expressed thaumatin in various host organisms, including yeast (Pichia pastoris) and filamentous fungi (Aspergillus). [, , , , , ] These efforts aim to develop efficient and cost-effective methods for large-scale production of thaumatin.

A: A variety of techniques are utilized to study thaumatin, including: - Protein purification: Chromatography (e.g., cation exchange, hydrophobic interaction) [] - Protein characterization: SDS-PAGE, Western blotting, circular dichroism, mass spectrometry [, , ] - Gene expression analysis: PCR, RT-PCR, Northern blotting [, ] - Structural analysis: X-ray crystallography [, , ] - Sensory analysis: Human taste panels [, ]

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